molecular formula C16H18N6 B3828636 2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine

2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine

Cat. No. B3828636
M. Wt: 294.35 g/mol
InChI Key: JSPNEXRPNPQNHZ-UHFFFAOYSA-N
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Description

The compound “2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidines has been a subject of research . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines involves a pyrimidine ring fused with a pyridine ring . The exact structure of “2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine” would involve specific substitutions at the 2, 4, 5, and 6 positions of the pyrimidine ring and the 2, 4, 5 positions of the pyridine ring.


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines can vary depending on the specific substitutions on the rings . For example, the Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on their specific biological activity. For example, some derivatives have been identified as inhibitors of protein tyrosine kinases and cyclin-dependent kinases .

Future Directions

The future directions in the research of pyrido[2,3-d]pyrimidines could involve the synthesis of new derivatives with improved biological activity and the study of their mechanisms of action .

properties

IUPAC Name

2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-7-6-12(14-9(3)19-10(4)20-15(14)17)22-16-13(7)8(2)18-11(5)21-16/h6H,1-5H3,(H2,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPNEXRPNPQNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NC(=C12)C)C)C3=C(N=C(N=C3N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine
Reactant of Route 2
2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine
Reactant of Route 3
2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine
Reactant of Route 4
2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine
Reactant of Route 5
2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine

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